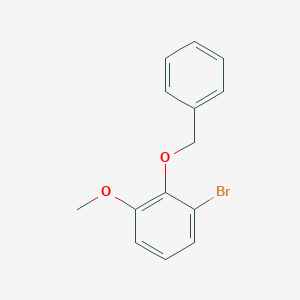

2-(Benzyloxy)-1-bromo-3-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-methoxy-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-13-9-5-8-12(15)14(13)17-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALUFSAESNNFFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Benzyloxy 1 Bromo 3 Methoxybenzene and Analogues

Regioselective Bromination Approaches for Aryl Scaffolds

The precise placement of a bromine atom on an aromatic scaffold is a critical step in the synthesis of the target compound. The directing effects of the existing benzyloxy and methoxy (B1213986) groups, both of which are ortho, para-directing, must be carefully considered to achieve the desired 1,2,3-trisubstituted pattern.

Electrophilic Aromatic Bromination: Mechanistic Insights and Reagent Selection

Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto a benzene (B151609) ring. The reaction proceeds through a two-step mechanism. Initially, an electrophile attacks the electron-rich π-system of the aromatic ring, leading to the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. libretexts.org This intermediate is stabilized by resonance, with the positive charge delocalized over the ring. libretexts.org In the second, rapid step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the ring's aromaticity. libretexts.org

The regioselectivity of the bromination is governed by the substituents already present on the ring. Both methoxy and benzyloxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.comyoutube.com

Reagent Selection:

N-Bromosuccinimide (NBS): NBS is a versatile and convenient reagent for the bromination of electron-rich aromatic compounds such as phenols and anisoles. wikipedia.org It is an inexpensive solid that is easier and safer to handle than liquid bromine. cdnsciencepub.com Reactions using NBS can be performed in various solvents, including acetonitrile (B52724), which offers an environmentally friendlier alternative to chlorinated solvents. cdnsciencepub.comorganic-chemistry.org The use of dimethylformamide (DMF) as a solvent with NBS often results in high para-selectivity. wikipedia.org For activated arenes, bromination with NBS in acetonitrile can proceed readily and chemoselectively. cdnsciencepub.com

Hypervalent Iodine Reagents: These reagents offer a mild, metal-free alternative for aromatic bromination. acs.org A common approach involves the combination of a hypervalent iodine(III) compound, such as bis(trifluoroacetoxy)iodobenzene (PIFA) or (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), with a bromide source like trimethylsilyl (B98337) bromide (TMSBr) or lithium bromide (LiBr). acs.orglatrobe.edu.au These combinations are believed to form a reactive intermediate, dibromo(phenyl)-λ³-iodane (PhIBr₂), in situ. acs.org This methodology has been successfully applied to a wide range of substrates, including activated arenes, leading to para-brominated products in excellent yields. acs.org Theoretical calculations suggest a stepwise mechanism for bromination using these reagents. acs.org

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Br₂/FeBr₃ | FeBr₃ catalyst, often in a non-polar solvent | Classic, powerful brominating agent | Harsh conditions, corrosive, generates HBr byproduct |

| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, often with a catalytic amount of acid cdnsciencepub.comyoutube.com | Easy to handle solid, high regioselectivity possible, mild conditions wikipedia.orgcdnsciencepub.com | Less reactive than Br₂ for deactivated rings |

| Hypervalent Iodine(III)/Bromide Source (e.g., PIFA/TMSBr) | Chlorinated solvents at room temperature acs.orglatrobe.edu.au | Metal-free, mild conditions, high yields for activated arenes acs.org | Reagent cost can be higher |

Nucleophilic Aromatic Substitution Routes for Meta-Substituted Anisole (B1667542) Derivatives

Nucleophilic aromatic substitution (SNAr) is a distinct pathway for substituting a group on an aromatic ring. In contrast to electrophilic substitution, SNAr involves the attack of a nucleophile on the ring. masterorganicchemistry.com This reaction is fundamentally different and requires specific substrate characteristics.

The mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. nih.gov For this pathway to be viable, two main conditions must be met:

The aromatic ring must be electron-deficient. This is achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) on the ring. masterorganicchemistry.com

There must be a good leaving group (e.g., a halide) on the ring. masterorganicchemistry.com

The electron-withdrawing groups are most effective at stabilizing the negative charge of the Meisenheimer complex when they are positioned ortho or para to the leaving group. masterorganicchemistry.com

Meta-substituted anisole derivatives, such as a hypothetical 1-(benzyloxy)-3-methoxybenzene precursor, are electron-rich due to the powerful electron-donating effects of the alkoxy groups. Therefore, they are not suitable substrates for nucleophilic aromatic substitution. This route is generally not a feasible strategy for introducing a bromine atom or other substituents onto such activated aryl scaffolds.

Directed Bromination Strategies for Ortho/Meta Selectivity

Achieving specific regioselectivity that may contradict the inherent directing effects of substituents often requires specialized strategies.

Ortho-Directed Metalation: This powerful technique allows for the functionalization of a position ortho to a directing metalation group (DMG). The DMG, which can be a variety of functional groups such as amides or ureas, coordinates to an organometallic base (commonly an organolithium reagent like n-butyllithium or lithium diisopropylamide). nih.gov This coordination directs the deprotonation (metalation) of the adjacent ortho-C-H bond. The resulting aryllithium or related organometallic species can then be quenched with an electrophilic bromine source (e.g., Br₂, NBS) to install a bromine atom with high regioselectivity. The bromine atom itself can also act as a directing group for a second metalation at the other ortho position. nih.gov

Transition Metal-Catalyzed C-H Activation: In recent years, transition metal catalysis has emerged as a transformative tool for C-H functionalization. Specific directing groups can guide a metal catalyst to a particular C-H bond, enabling its cleavage and subsequent functionalization. While many systems direct ortho-functionalization, methods for meta-selective reactions have also been developed. For example, ruthenium catalysts have been successfully employed for the meta-bromination of arenes that contain directing groups like pyridyl or pyrazolyl moieties. researchgate.net These strategies offer novel retrosynthetic disconnections but require the installation and potential subsequent removal of the directing group.

Strategic Incorporation of the Benzyloxy Moiety

The benzyloxy group is a common feature in synthetic organic chemistry, often used as a robust protecting group for alcohols and phenols. nih.govwikipedia.org Its introduction is typically achieved through etherification reactions.

Benzylation Techniques for Aromatic Hydroxyl Groups

The most prevalent method for the benzylation of phenols is the Williamson ether synthesis. francis-press.com This reaction involves the Sₙ2 displacement of a halide from a benzyl (B1604629) halide by a phenoxide ion. The process consists of two main steps:

Nucleophilic Attack: The resulting phenoxide attacks the benzylic carbon of a benzylating agent, such as benzyl bromide or benzyl chloride, displacing the halide and forming the benzyl ether. nih.gov

The reaction is typically carried out in a polar aprotic solvent like DMF, DMSO, or acetone (B3395972), which can solvate the cation of the base without interfering with the nucleophilicity of the phenoxide. nih.gov

Alternative methods for benzylation exist, such as reacting a phenol (B47542) with benzyl alcohol in the presence of an acid catalyst or under vapor phase conditions with a metal oxide catalyst, but the Williamson synthesis remains the most common and versatile approach in a laboratory setting. researchgate.netgoogle.com

Optimization of Ether Formation Reactions

The efficiency and yield of the Williamson ether synthesis can be significantly influenced by the reaction conditions. Careful optimization is key to achieving the desired product cleanly and in high yield.

Choice of Base and Solvent: Strong bases like sodium hydride in polar aprotic solvents like DMF or DMSO generally lead to high yields by ensuring complete deprotonation of the phenol. nih.gov Weaker bases like potassium carbonate are often used in solvents like acetone or acetonitrile and can be advantageous for substrates sensitive to stronger bases. researchgate.net Solvent-free conditions using a solid base have also been reported as an efficient and environmentally friendly option. researchgate.net

Reaction Temperature: Increasing the temperature can accelerate the reaction rate. However, excessively high temperatures may promote side reactions. Many benzylations can be performed effectively at temperatures ranging from 0 °C to room temperature, or with gentle heating. nih.gov

Alkylating Agent: The reactivity of the benzylating agent follows the order of leaving group ability: benzyl iodide > benzyl bromide > benzyl chloride. Benzyl bromide is a common and effective choice. francis-press.com

Modern Techniques: To improve reaction efficiency, modern techniques can be employed. Microwave irradiation can dramatically reduce reaction times by rapidly and uniformly heating the reactants. Phase-transfer catalysts (PTCs) can be used in biphasic systems (e.g., aqueous NaOH and an organic solvent) to shuttle the phenoxide ion into the organic phase to react with the benzyl halide, often leading to cleaner reactions and easier workups.

| Base | Solvent | Typical Yield (%) | Notes |

|---|---|---|---|

| Sodium Hydride (NaH) | DMF | ~85-95 nih.gov | Strong base, requires anhydrous conditions. |

| Potassium tert-butoxide (KOtBu) | DMSO | ~90 | Strong, sterically hindered base. |

| Potassium Carbonate (K₂CO₃) | Acetone / Acetonitrile | ~80-95 | Mild, inexpensive base, commonly used. |

| Sodium Hydroxide (NaOH) | Water / Biphasic with PTC | Variable, can be low without PTC | Inexpensive, but can lead to side reactions. |

Green Chemistry Principles in Synthetic Development for Brominated Aromatics

The synthesis of brominated aromatic compounds has traditionally relied on methods that often involve hazardous reagents and generate significant waste. The principles of green chemistry aim to address these issues by developing more environmentally benign synthetic protocols.

A major focus in the green synthesis of brominated aromatics is the replacement of molecular bromine, which is highly toxic and corrosive, with safer alternatives. nih.govrsc.org Several greener brominating systems have been developed. One such system uses a combination of a bromide salt (like NaBr or KBr) and an oxidant, such as hydrogen peroxide (H₂O₂) or Oxone®. researchgate.netnih.gov These reagents generate bromine in situ, minimizing the hazards associated with handling and storing liquid bromine. nih.gov The H₂O₂-HBr system is particularly attractive as it produces water as the only byproduct. researchgate.net Another eco-friendly approach utilizes a mixture of bromide and bromate (B103136) salts, which upon acidification, generate the reactive brominating species. chemindigest.comrsc.org

Solvent selection is another key aspect of green chemistry. Many traditional bromination reactions are carried out in chlorinated solvents, which are environmentally persistent. The development of bromination reactions in greener solvents like water, ethanol, or even under solvent-free conditions, represents a significant advancement. nih.govproquest.comresearchgate.net Solvent-free reactions, where the reagents are mixed directly, often with grinding or gentle heating, can dramatically reduce waste and simplify product purification. proquest.comresearchgate.net The use of phase transfer catalysts can also facilitate reactions in biphasic systems, often with water as one of the phases, thereby reducing the reliance on large volumes of organic solvents. utahtech.edu

Table 3: Comparison of Brominating Agents for Aromatic Compounds

| Brominating Agent | Advantages | Disadvantages | Green Chemistry Relevance |

| Liquid Bromine (Br₂) | Highly reactive, inexpensive | Highly toxic, corrosive, hazardous to handle | Poor |

| N-Bromosuccinimide (NBS) | Solid, easier to handle, selective | Can be expensive, generates succinimide (B58015) waste | Moderate; improved with catalytic use and in green solvents |

| HBr/H₂O₂ | In situ generation of Br₂, water is the main byproduct | Requires careful control of reaction conditions | High |

| NaBr/Oxone® | Solid reagents, effective for activated rings | Generates salt byproducts | High |

| Bromide/Bromate mixture | Solid, stable, high atom efficiency | Requires acidic conditions | High |

Exploration of Chemical Reactivity and Catalytic Transformations

Reactivity Profile of the Aryl Bromide Moiety

The aryl bromide functional group is a key handle for synthetic manipulation, enabling both substitution and radical-based transformations.

Nucleophilic Displacement Reactions of the Bromine Atom

Direct nucleophilic aromatic substitution (SNAr) on aryl halides like 2-(benzyloxy)-1-bromo-3-methoxybenzene is generally challenging. Such reactions typically require either strong electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack or harsh reaction conditions. The presence of electron-donating groups, such as methoxy (B1213986) and benzyloxy, further deactivates the ring for this type of substitution. However, in specific contexts, such as the solvolysis of related systems, participation from an adjacent benzyloxy group has been observed to facilitate the displacement of a leaving group, leading to rearranged products. rsc.org For this compound itself, transformations are more commonly achieved through metal-catalyzed pathways rather than direct nucleophilic displacement.

Generation and Synthetic Utility of Aryl Radicals

Aryl radicals are highly reactive intermediates that can participate in a variety of bond-forming reactions. While specific studies detailing the generation of an aryl radical from this compound are not prevalent, general methods for forming aryl radicals from aryl bromides are well-established. These methods often involve radical initiators or photoredox catalysis. Once formed, the 2-(benzyloxy)-3-methoxyphenyl radical could theoretically be trapped by radical acceptors to form new carbon-carbon or carbon-heteroatom bonds. A related concept involves radical aryl migration, where an aryl group translocates to a radical center, a valuable transformation for the arylation of alkyl radicals. acs.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is most evident in its application as a substrate in transition-metal-catalyzed cross-coupling reactions. These reactions offer mild and efficient pathways for the formation of new bonds with a high degree of functional group tolerance.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex. nih.govtcichemicals.com This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and functional materials. tcichemicals.comresearchgate.net this compound serves as an effective coupling partner in these reactions, reacting with various aryl and heteroaryl boronic acids or their esters to yield substituted biaryl structures. The choice of catalyst, ligand, and base is critical for achieving high efficiency. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Arylboronic Acids

| Coupling Partner (Boronic Acid/Ester) | Catalyst System (Palladium Source + Ligand) | Base | Solvent | Yield |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | High |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Good to Excellent |

| 3-Pyridinylboronic acid | CataXCium A Pd G3 | K₃PO₄ | 1,4-Dioxane/Water | Good |

Buchwald-Hartwig Amination and N-Arylation Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, pairing aryl halides with amines. wikipedia.org This reaction has revolutionized the synthesis of aryl amines, which were previously difficult to access. wikipedia.org The process involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the N-arylated product. wikipedia.org Various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, have been developed to broaden the scope and mildness of the reaction. wikipedia.orgchemrxiv.org this compound can be effectively coupled with a range of primary and secondary amines using these methods.

Table 2: Representative Buchwald-Hartwig Amination Reactions

| Amine Partner | Catalyst System (Palladium Precatalyst + Ligand) | Base | Solvent | Yield |

| Morpholine | XantPhos Pd G3 | DBU | MeCN/PhMe | High |

| Aniline | Pd₂(dba)₃ + BINAP | NaOt-Bu | Toluene | Good |

| Benzylamine | Pd(OAc)₂ + P(t-Bu)₃ | K₃PO₄ | Dioxane | Good to Excellent |

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This methodology allows for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org this compound can be coupled with various terminal alkynes to introduce an alkynyl moiety onto the aromatic ring. Copper-free Sonogashira variants have also been developed, expanding the reaction's versatility. nih.gov

Table 3: Illustrative Sonogashira Coupling Conditions

| Alkyne Partner | Catalyst System (Palladium + Copper Source) | Base | Solvent | Yield |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ + CuI | Et₃N | THF | Excellent |

| Trimethylsilylacetylene | PdCl₂(PCy₃)₂ | n-BuNH₂ | THF | Good |

| 1-Heptyne | Pd(PPh₃)₄ + CuI | Piperidine | DMF | High |

Palladium-Catalyzed Cross-Electrophile Coupling and C-H Alkylation Reactions

Palladium catalysis has revolutionized carbon-carbon bond formation, and cross-electrophile coupling has emerged as a powerful strategy for forging such bonds between two different electrophiles, typically in the presence of a reductant. In the context of this compound, the aryl bromide moiety serves as a prime electrophilic site for such transformations. While direct literature examples for this specific substrate are not prevalent, its reactivity can be inferred from the well-established behavior of other aryl bromides in similar reactions.

In a typical palladium-catalyzed cross-electrophile coupling, an aryl bromide is coupled with another electrophile, such as an alkyl halide. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a Pd(II)-aryl intermediate. Concurrently, the alkyl halide is activated, often through a separate catalytic cycle or via single-electron transfer (SET) pathways, to generate a reactive alkyl species that can then engage with the Pd(II)-aryl complex, leading to the formation of the C(sp²)-C(sp³) bond and regeneration of the Pd(0) catalyst.

Similarly, palladium-catalyzed C-H alkylation reactions offer a direct method for introducing alkyl groups onto an aromatic ring. For a substrate like this compound, C-H activation could potentially compete with the cross-coupling at the C-Br bond. However, by carefully selecting the directing group and reaction conditions, site-selective C-H functionalization can be achieved. The methoxy and benzyloxy groups can act as directing groups, facilitating C-H activation at the ortho positions. For instance, palladium-catalyzed C-H alkylation of benzylamides with α-bromo ketones has been reported, showcasing the utility of directing groups in achieving regioselective alkylation. dntb.gov.ua

Although specific data for this compound is not available, the table below illustrates the potential scope of palladium-catalyzed cross-electrophile coupling with various alkyl bromides.

| Aryl Bromide | Alkyl Bromide | Catalyst System | Product |

| This compound | R-Br (e.g., 1-bromobutane) | Pd catalyst (e.g., Pd(OAc)₂) + Ligand | 2-(Benzyloxy)-1-butyl-3-methoxybenzene |

| This compound | R-Br (e.g., bromocyclohexane) | Pd catalyst (e.g., Pd(OAc)₂) + Ligand | 2-(Benzyloxy)-1-cyclohexyl-3-methoxybenzene |

| This compound | R-Br (e.g., 1-bromo-2-phenylethane) | Pd catalyst (e.g., Pd(OAc)₂) + Ligand | 2-(Benzyloxy)-1-(2-phenylethyl)-3-methoxybenzene |

| Data in this table is representative and based on the general reactivity of aryl bromides in palladium-catalyzed cross-electrophile coupling reactions. |

Copper-Catalyzed Direct Arylation Polymerization (Cu-DArP) with Aryl Bromides

Direct Arylation Polymerization (DArP) has become a more sustainable alternative to traditional cross-coupling polymerizations like Suzuki and Stille, as it avoids the synthesis of organometallic monomers. While palladium has been the dominant catalyst, the use of more abundant and less expensive copper catalysts (Cu-DArP) is gaining traction. The successful application of aryl bromides in Cu-DArP represents a significant advancement due to their wider availability and lower cost compared to aryl iodides.

In a Cu-DArP reaction, an aryl bromide monomer is coupled with a comonomer containing an active C-H bond. The mechanism is believed to involve a copper(I) catalyst that undergoes oxidative addition with the aryl bromide. Subsequent deprotonation of the C-H bond of the comonomer by a base, followed by transmetalation and reductive elimination, leads to the formation of a new C-C bond and regeneration of the active copper catalyst.

The compound this compound is a potential candidate for Cu-DArP. Its aryl bromide functionality can participate in the polymerization, while the benzyloxy and methoxy groups can influence the electronic properties and solubility of the resulting polymer. For instance, the copolymerization of styrene (B11656) with similarly substituted benzaldehydes, such as 2-benzyloxy-3-methoxybenzaldehyde, has been explored, indicating that such substitution patterns are amenable to polymerization processes. aobchem.com The incorporation of this compound as a monomer in a Cu-DArP reaction with a suitable comonomer could lead to the synthesis of novel conjugated polymers with tailored optoelectronic properties.

| Monomer 1 (Aryl Bromide) | Monomer 2 (C-H source) | Catalyst System | Polymer |

| This compound | Thiophene | CuI / Ligand (e.g., phenanthroline) | Poly(2-(benzyloxy)-3-methoxy-p-phenylene-alt-thiophene) |

| This compound | Benzene (B151609) | CuI / Ligand (e.g., phenanthroline) | Poly(2-(benzyloxy)-3-methoxy-p-phenylene) |

| This compound | 2,2'-Bithiophene | CuI / Ligand (e.g., phenanthroline) | Poly(2-(benzyloxy)-3-methoxy-p-phenylene-alt-2,2'-bithiophene) |

| Data in this table is hypothetical and illustrates the potential of this compound as a monomer in Cu-DArP. |

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgharvard.edu This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In this compound, both the methoxy and benzyloxy groups can potentially act as DMGs.

Interestingly, research has shown that an α-lithiobenzyloxy group, formed by the initial deprotonation of the benzylic C-H bond, can act as a highly effective DMG. researchgate.net This effect is further enhanced by the presence of a meta-methoxy group. researchgate.net Therefore, treatment of this compound with a strong base like n-butyllithium could lead to lithiation at the C6 position, directed by the benzyloxy group. The resulting aryllithium species is a versatile intermediate that can react with a wide range of electrophiles to introduce new functional groups at this position. The C-Br bond at the C1 position would likely remain intact under these conditions, allowing for subsequent cross-coupling reactions.

The table below showcases a variety of electrophiles that could be used to trap the ortho-lithiated intermediate of this compound.

| Electrophile | Reagent | Product |

| Carbonyl compounds | Aldehydes (e.g., benzaldehyde), Ketones (e.g., acetone) | 2-(Benzyloxy)-1-bromo-6-(hydroxyalkyl)-3-methoxybenzene |

| Alkylating agents | Alkyl halides (e.g., methyl iodide) | 2-(Benzyloxy)-1-bromo-6-alkyl-3-methoxybenzene |

| Silylating agents | Chlorotrimethylsilane (TMSCl) | 2-(Benzyloxy)-1-bromo-3-methoxy-6-(trimethylsilyl)benzene |

| Carboxylating agents | Carbon dioxide (CO₂) | 2-(Benzyloxy)-1-bromo-6-carboxy-3-methoxybenzene |

| Boronating agents | Triisopropyl borate | 2-(Benzyloxy)-1-bromo-3-methoxy-6-boronic acid |

| This table provides representative examples of electrophiles for the functionalization of the ortho-lithiated species. |

Reactivity at the Benzylic Position of Related Compounds

The benzylic position, the carbon atom adjacent to a benzene ring, exhibits unique reactivity due to the resonance stabilization of any radical, cationic, or anionic intermediates formed at this site. masterorganicchemistry.comlibretexts.org In this compound, the methylene (B1212753) (-CH₂-) group of the benzyloxy substituent is a benzylic position and is therefore susceptible to a variety of transformations.

One common reaction is benzylic bromination, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxide. libretexts.orgmdma.ch This reaction proceeds via a free-radical chain mechanism, where the stability of the intermediate benzylic radical directs the halogenation to this specific position.

Another important transformation is the oxidation of the benzylic position. masterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic C-H bonds. In the case of a benzyloxy group, this would lead to the cleavage of the benzyl (B1604629) group and the formation of a hydroxyl group on the aromatic ring, effectively deprotecting the phenol (B47542). Milder oxidation conditions could potentially lead to the formation of an aldehyde or carboxylic acid at the benzylic position, though this is less common for benzylic ethers compared to alkylbenzenes.

The following table summarizes the expected outcomes of reactions at the benzylic position of this compound.

| Reaction | Reagents | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Light/Peroxide | 2-(α-Bromobenzyloxy)-1-bromo-3-methoxybenzene |

| Benzylic Oxidation (Deprotection) | KMnO₄, heat | 2-Bromo-3-methoxyphenol |

| This table illustrates the expected products from reactions at the benzylic position based on established chemical principles. |

Advanced Applications in Complex Molecule Synthesis

Utilization as a Key Building Block in Pharmaceutical Precursor Synthesis

The structural framework of 2-(Benzyloxy)-1-bromo-3-methoxybenzene is pertinent to medicinal chemistry, where substituted aromatic rings are common motifs in bioactive molecules. nih.govontosight.ai The compound is categorized as a pharmaceutical intermediate, indicating its role in the construction of more complex molecules targeted for therapeutic applications. bldpharm.com Its utility primarily stems from the bromine atom, which acts as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

The most prominent application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This reaction enables the linkage of the aryl bromide with a wide variety of organoboron compounds to create biaryl structures, which are prevalent in many pharmaceutical drugs. researchgate.net For instance, reacting this compound with a suitable boronic acid allows for the introduction of diverse molecular fragments, a key strategy in building libraries of compounds for drug discovery. The benzyloxy group is a known pharmacophore in certain classes of drugs, including monoamine oxidase (MAO) inhibitors and anti-inflammatory agents, making this building block particularly relevant. nih.govnih.gov

Interactive Table: Suzuki-Miyaura Coupling Application

| Reactant 1 | Reactant 2 | Catalyst/Base | General Product Structure | Potential Therapeutic Area |

| This compound | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-(Benzyloxy)-3-methoxy-1,1'-biphenyl derivatives | Oncology, Anti-inflammatory |

| This compound | Heteroarylboronic acid | Pd catalyst, Base | Aryl-heteroaryl linked structures | Antiviral, CNS disorders |

| This compound | Alkylboronic acid | Pd catalyst, Base | Alkylated benzyloxy-methoxybenzene derivatives | Metabolic disorders |

Role in the Total Synthesis of Natural Products

Many biologically active natural products feature highly substituted aromatic cores. semanticscholar.orgresearchgate.net While direct use of this compound in a completed total synthesis is not widely documented, its structure makes it an ideal starting material or intermediate for such endeavors. The synthesis of complex bromophenols found in nature underscores the importance of having access to versatile brominated building blocks. semanticscholar.org

In a hypothetical synthetic route, the 2-(benzyloxy)-3-methoxyphenyl moiety could represent a key fragment of a larger natural product. The synthesis would leverage the bromine atom for a crucial bond construction step, connecting this fragment to another complex intermediate via reactions like the Suzuki, Stille, or Heck couplings. Furthermore, the benzyloxy group can function as a robust protecting group for a phenolic hydroxyl group. This is a common strategy in multi-step synthesis, allowing chemists to carry out reactions on other parts of the molecule without affecting the phenol (B47542). In the final stages of the synthesis, the benzyl (B1604629) group can be selectively removed through hydrogenolysis to reveal the natural product.

Interactive Table: Hypothetical Steps in Natural Product Synthesis

| Synthetic Step | Starting Material Fragment | Reagent | Resulting Intermediate | Subsequent Transformation |

| Stille Coupling | This compound | Organostannane (R-SnBu₃), Pd catalyst | Aryl-substituted benzyloxy-methoxybenzene | Cyclization, functional group manipulation |

| Heck Coupling | This compound | Alkene (e.g., methyl acrylate), Pd catalyst, Base | Cinnamate derivative | Elaboration of the side chain |

| Debenzylation | Complex molecule containing the 2-benzyloxy-3-methoxyphenyl moiety | H₂, Pd/C | Final natural product containing a 2-hydroxy-3-methoxyphenyl core | Isolation and purification |

Design and Synthesis of Functional Organic Materials

The field of materials science leverages well-defined organic molecules to create materials with specific electronic, optical, or physical properties. This compound is classified as a building block for electronic materials, including OLEDs (Organic Light-Emitting Diodes) and polymers. bldpharm.com

The utility of this compound in materials science is again centered on its capacity to undergo cross-coupling reactions. The bromine atom allows for its polymerization or incorporation into larger conjugated systems. For example, Yamamoto or Suzuki polymerization reactions can be used to synthesize conjugated polymers where the 2-(benzyloxy)-3-methoxybenzene unit is a repeating monomer.

The substituent groups play a critical role in tuning the final properties of the material. The electron-donating methoxy (B1213986) and benzyloxy groups can raise the energy levels of the highest occupied molecular orbital (HOMO) of the resulting material, which alters its optoelectronic characteristics. The bulky benzyloxy group can also influence the material's morphology and solubility, preventing excessive aggregation (π-stacking) in the solid state, which can be beneficial for device performance.

Interactive Table: Applications in Organic Materials Synthesis

| Material Type | Synthetic Reaction | Role of the Building Block | Key Properties Influenced |

| Conjugated Polymers | Suzuki Polymerization | Dihalide or diboronic acid derivative acts as a comonomer | Band gap, charge carrier mobility, solubility |

| Small Molecule Emitters (for OLEDs) | Suzuki or Buchwald-Hartwig Coupling | Forms the core or a peripheral part of the emissive molecule | Emission color, quantum efficiency, thermal stability |

| Liquid Crystals | Multi-step synthesis involving cross-coupling | Forms the rigid core of a mesogenic molecule | Phase transition temperatures, anisotropy |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies for Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the distribution of electrons within a molecule, which in turn dictates its reactivity. Key analyses include the examination of frontier molecular orbitals, the mapping of the molecular electrostatic potential, and the study of orbital interactions through natural bond orbital analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites of electron donation and acceptance, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

To approximate the electronic characteristics of 2-(benzyloxy)-1-bromo-3-methoxybenzene, we can consider the HOMO and LUMO energies of its constituent structural motifs, calculated using Density Functional Theory (DFT). For instance, a DFT study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, which contains a benzyl (B1604629) moiety, calculated HOMO and LUMO energies of -0.26751 eV and -0.18094 eV, respectively, resulting in a small energy gap that suggests high chemical reactivity and polarizability. nih.gov In another relevant study, the HOMO-LUMO gap for a triazine derivative was found to be 4.4871 eV, indicating significant chemical reactivity. chemspider.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | B3LYP/6-31G+(d,p) | nih.gov |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-311++G(d,p) | chemspider.com |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. nih.gov

For this compound, the MEP map is expected to show significant negative potential around the oxygen atoms of the methoxy (B1213986) and benzyloxy groups due to their high electronegativity and the presence of lone pairs. These regions would be the primary sites for electrophilic attack. The aromatic ring itself will also exhibit negative potential, characteristic of π-systems. In contrast, the hydrogen atoms of the methyl and methylene (B1212753) groups, as well as the aromatic protons, will display positive electrostatic potential.

A study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate showed that the negative and positive potential sites are located around the electronegative atoms and hydrogen atoms, respectively. nih.gov Similarly, MEP analysis of bromobenzene (B47551) has shown regions of negative potential associated with the bromine atom and the π-system of the benzene (B151609) ring, while the hydrogen atoms are characterized by positive potential. nih.gov The combination of the electron-donating ether groups and the electronegative bromine atom in the target molecule will create a complex and nuanced MEP map, guiding its interaction with other chemical species.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It allows for the investigation of charge transfer between filled (donor) and vacant (acceptor) orbitals, which are key to understanding hyperconjugative interactions and delocalization effects. wku.eduresearchgate.net

In this compound, significant intramolecular charge transfer is expected. The lone pairs on the oxygen atoms of the methoxy and benzyloxy groups can act as donors, delocalizing electron density into the antibonding orbitals (π*) of the benzene ring. This donation of electron density is a key factor in the ortho-, para-directing nature of these substituents in electrophilic aromatic substitution reactions.

A study on 2-tert-butyl-5-methyl anisole (B1667542) revealed intramolecular hyperconjugative interactions involving the lone pairs of the oxygen atom and the π(C-C) and σ(C-H) bond orbitals. wku.edu Similarly, NBO analysis of a benzyl-containing Schiff base indicated that the molecule contains both Lewis (covalent bonds and lone pairs) and non-Lewis (antibonding and Rydberg orbitals) structures, with intramolecular charge transfer processes occurring within the molecule. nih.gov For the title compound, NBO analysis would likely show strong donor-acceptor interactions between the oxygen lone pairs and the aromatic π-system, as well as interactions involving the bromine atom's orbitals.

| Compound | Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 2-tert-butyl-5-methyl anisole | LP(O) | π*(C-C) | Not specified | wku.edu |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | Intra- and inter-molecular charge transfers | Not specified | nih.gov |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping the energetic landscapes of chemical reactions, identifying transition states, and elucidating detailed mechanistic pathways.

The bromination of this compound is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The methoxy and benzyloxy groups are ortho-, para-directing activators, while the bromine atom is a deactivating ortho-, para-director.

A DFT study on the bromination of anisole provides a relevant model for understanding the transition state of this process. elsevierpure.com The study showed that the reaction proceeds via an addition-elimination mechanism, with the formation of a Wheland intermediate (a resonance-stabilized carbocation). elsevierpure.com The transition state for the electrophilic attack of bromine will involve the formation of a sigma complex, where the bromine atom is bonded to a carbon of the aromatic ring, and the positive charge is delocalized across the ring. The energy of this transition state will be lower for attack at the positions activated by the ether functionalities. Given the substitution pattern of the title compound, the most likely positions for further bromination would be ortho and para to the activating groups, considering steric hindrance.

The bromine atom in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. Computational studies on the Suzuki coupling of bromobenzene have shown that the oxidative addition of the aryl bromide to the Pd(0) catalyst is a key step. For bromobenzene, this step has an activation barrier of approximately 2.6 kcal/mol. The subsequent transmetalation with an organoboron reagent is often the rate-determining step, with a calculated activation energy of 36.8 kcal/mol for the reaction of bromobenzene with phenylboronic acid. The final reductive elimination step, which forms the new C-C bond and regenerates the Pd(0) catalyst, has a lower activation barrier. The electronic nature of the substituents on the bromobenzene can influence the rates of these steps. The electron-donating groups in the title compound may affect the energy profile of the catalytic cycle.

Heck Reaction: The Heck reaction couples aryl halides with alkenes. The mechanism also involves a Pd(0)/Pd(II) catalytic cycle, including oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to form the product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst. Computational studies have been employed to understand the intricacies of this mechanism, including the potential for a Pd(II)/Pd(IV) pathway. For a substrate like this compound, the steric and electronic properties of the substituents would influence the regioselectivity and efficiency of the Heck coupling.

| Reaction | Substrate | Step | Activation Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Bromobenzene | Oxidative Addition | 2.6 | DFT (M06-L) | |

| Suzuki-Miyaura Coupling | Bromobenzene | Transmetalation | 36.8 | DFT (M06-L) | |

| Suzuki-Miyaura Coupling | Bromobenzene | Reductive Elimination | 17.7 | DFT (M06-L) |

Conformational Analysis and Molecular Dynamics Simulations

A thorough investigation into the conformational landscape of "this compound" is essential for understanding its chemical reactivity and physical properties. The presence of flexible dihedral angles, particularly those associated with the benzyloxy and methoxy groups, gives rise to multiple possible conformations with varying energies.

Conformational Analysis:

The conformational preferences of "this compound" are primarily dictated by the rotational freedom around the C-O bonds of the benzyloxy and methoxy substituents, as well as the C-C bond linking the benzyl group to the ether oxygen. The steric hindrance imposed by the bulky bromine atom at the ortho position to the benzyloxy group, and adjacent to the methoxy group, plays a crucial role in determining the low-energy conformations.

Computational studies, typically employing density functional theory (DFT), are used to calculate the potential energy surface of the molecule as a function of its dihedral angles. These calculations help in identifying the most stable conformers and the energy barriers between them. For instance, the orientation of the methoxy group is a key factor. Generally, for anisole (methoxybenzene) and its derivatives, the methoxy group prefers to be coplanar with the benzene ring to maximize resonance stabilization. However, in a sterically hindered environment, as in the case of "this compound", the methoxy group may be forced out of the plane of the benzene ring.

The orientation of the larger benzyloxy group is also of significant interest. The dihedral angles C-C-O-C and C-O-C-C of the benzyloxy moiety determine the spatial relationship between the two aromatic rings. The interplay between steric repulsion involving the bromine atom and the methoxy group, and potential weak intramolecular interactions, such as C-H···O or C-H···π interactions, will govern the most favorable three-dimensional arrangement of the molecule.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of "this compound" over time. By simulating the motion of atoms and molecules, MD can provide insights into the conformational flexibility, solvent effects, and the time-averaged properties of the compound in a condensed phase.

In a typical MD simulation, the molecule would be placed in a simulation box, often with a solvent, and the system's evolution would be tracked over nanoseconds or longer. These simulations can reveal the accessible conformational space at a given temperature and the frequency of transitions between different conformational states. For a molecule like "this compound", MD simulations could elucidate how the benzyloxy and methoxy groups move and interact with each other and with surrounding solvent molecules. This information is valuable for understanding how the molecule might interact with other molecules in a biological or chemical system.

Predictive Modeling for Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for the identification and characterization of novel compounds. For "this compound", predictive modeling of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is of particular importance.

Predictive NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with a high degree of accuracy using computational methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. The calculated chemical shifts for a given conformation of "this compound" are highly sensitive to the electronic environment of each nucleus.

The bromine atom, being electron-withdrawing, is expected to deshield the adjacent protons and carbons, leading to higher chemical shifts. The benzyloxy and methoxy groups, being electron-donating through resonance, would tend to shield the ortho and para positions of the benzene ring they are attached to. The complex interplay of these electronic effects, along with through-space effects arising from the specific conformation of the molecule, will determine the final predicted NMR spectrum. By averaging the predicted spectra over the lowest energy conformers, weighted by their Boltzmann populations, a theoretical spectrum that can be directly compared with experimental data can be generated.

Table of Predicted ¹³C NMR Chemical Shifts for a Low-Energy Conformer of this compound

| Atom | Predicted Chemical Shift (ppm) |

| C1 (C-Br) | 112.5 |

| C2 (C-OBn) | 155.8 |

| C3 (C-OMe) | 150.2 |

| C4 | 115.9 |

| C5 | 124.7 |

| C6 | 113.1 |

| Methoxy C | 56.4 |

| Benzyl CH₂ | 71.3 |

| Benzyl C (ipso) | 136.9 |

| Benzyl C (ortho) | 128.6 |

| Benzyl C (meta) | 128.9 |

| Benzyl C (para) | 128.2 |

Note: These values are hypothetical and for illustrative purposes, as specific experimental or high-level computational data for this exact molecule is not publicly available.

Predictive IR Spectroscopy:

The vibrational frequencies and intensities of "this compound" can be calculated to generate a theoretical IR spectrum. These calculations are typically performed at the harmonic level using DFT. The predicted spectrum would show characteristic peaks corresponding to different vibrational modes of the molecule.

Key expected vibrational modes would include:

C-H stretching vibrations of the aromatic rings and the methylene group of the benzyl substituent.

C-O stretching vibrations of the ether linkages.

C=C stretching vibrations within the aromatic rings.

C-Br stretching vibration at a lower frequency.

Various bending and out-of-plane deformation modes.

The calculated IR spectrum can aid in the structural elucidation of the compound by allowing for a detailed comparison with an experimentally obtained spectrum.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The bromo substituent in 2-(Benzyloxy)-1-bromo-3-methoxybenzene serves as a key handle for a variety of cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. researchgate.net Future research will likely focus on the development of more efficient and selective catalytic systems for these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are staples in modern organic synthesis. mdpi.comnih.govillinois.edu For a substrate like this compound, which possesses electron-donating benzyloxy and methoxy (B1213986) groups, the development of palladium catalysts with bulky and electron-rich phosphine (B1218219) ligands can enhance the rates of oxidative addition and reductive elimination, leading to higher yields and faster reaction times. nih.gov The exploration of N-heterocyclic carbene (NHC) ligands is also a promising area, as they have shown remarkable activity in the cross-coupling of challenging substrates. researchwithrutgers.com

Beyond palladium, there is a growing interest in using more earth-abundant and less toxic metals like copper and nickel for cross-coupling reactions. nih.gov Developing copper-catalyzed amination or etherification reactions for this compound could offer more sustainable and economical synthetic routes. nih.gov Nickel catalysis, often in conjunction with photoredox systems, has emerged as a powerful tool for forging new bonds under mild conditions, and its application to this specific substrate could unlock novel transformations. rsc.org

A key challenge in the catalysis of polysubstituted aromatics is achieving high regioselectivity. Future catalytic systems will need to address the selective functionalization at the bromine-bearing carbon without interfering with the other substituents. This can be achieved through ligand design and the fine-tuning of reaction conditions. The table below outlines potential catalytic systems and their expected outcomes for the functionalization of this compound.

| Catalytic System | Reaction Type | Potential Coupling Partner | Expected Outcome |

|---|---|---|---|

| Pd(OAc)2 with bulky biarylphosphine ligands (e.g., SPhos) | Suzuki-Miyaura Coupling | Arylboronic acids | High yields of biaryl compounds under mild conditions. nih.gov |

| NiCl2(dme) with bipyridine-type ligands / Photoredox catalyst | Reductive Cross-Coupling | Alkyl halides | Formation of C(sp2)-C(sp3) bonds. |

| CuI with diamine ligands | Buchwald-Hartwig Amination | Primary and secondary amines | Efficient C-N bond formation for the synthesis of substituted anilines. nih.gov |

Stereoselective Transformations Involving the Compound

The development of stereoselective methods to introduce chirality into molecules derived from this compound is a significant area for future research. The planar nature of the aromatic ring provides a scaffold upon which stereocenters can be constructed with high enantiomeric excess.

One promising avenue is the use of chiral catalysts for enantioselective C-H functionalization. acs.orgnih.gov While the bromine atom is the primary site for cross-coupling, the other C-H bonds on the aromatic ring could be targeted for functionalization using transition-metal catalysts guided by chiral ligands. mdpi.comrsc.org This would allow for the direct introduction of new substituents in a stereocontrolled manner, bypassing the need for pre-functionalized starting materials.

Another approach involves the stereoselective transformation of functional groups introduced via cross-coupling reactions. For instance, if a pro-chiral ketone is introduced at the 1-position through a Suzuki-Miyaura coupling, it could then be asymmetrically reduced to a chiral alcohol using a variety of well-established chiral reducing agents. Similarly, the introduction of an alkene moiety could be followed by an asymmetric dihydroxylation or epoxidation to generate multiple stereocenters.

The table below summarizes potential stereoselective transformations that could be applied to derivatives of this compound.

| Transformation | Reagent/Catalyst System | Derivative of this compound | Expected Chiral Product |

|---|---|---|---|

| Asymmetric C-H Arylation | Pd(OAc)2 with chiral phosphine or NHC ligands | 2-(Benzyloxy)-3-methoxy-biaryl | Atropisomeric biaryls |

| Asymmetric Hydrogenation | Ru- or Rh-based chiral catalysts | Alkene-substituted derivative | Chiral alkyl-substituted arenes |

| Asymmetric Epoxidation | Sharpless or Jacobsen-Katsuki epoxidation | Styrenyl derivative | Chiral epoxides |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing. mdpi.comacs.org Continuous flow reactors offer numerous advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.govresearchgate.net

Automated synthesis platforms can be programmed to perform multi-step synthetic sequences, enabling the rapid generation of a library of compounds derived from this compound for applications in drug discovery and materials science. vapourtec.comvapourtec.comacs.orgnih.gov These platforms can integrate reaction execution, work-up, and purification, significantly accelerating the discovery and development of new molecules. nih.gov

| Technology | Application to this compound | Key Advantages |

|---|---|---|

| Continuous Flow Reactors | Suzuki-Miyaura, Heck, and Sonogashira couplings. | Improved safety, scalability, and product consistency. youtube.com |

| Microfluidic Reactors | High-throughput screening of catalysts and reaction conditions. | Reduced reagent consumption and rapid data acquisition. researchgate.net |

| Automated Synthesis Platforms | Library synthesis for lead optimization in drug discovery. | Increased productivity and reproducibility. vapourtec.comvapourtec.com |

Exploration of New Chemical Transformations for Molecular Diversification

The functional groups present in this compound provide multiple handles for a wide range of chemical transformations, enabling extensive molecular diversification. acs.org Future research will undoubtedly uncover new reactions and strategies to further expand the chemical space accessible from this versatile building block.

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a powerful strategy in drug discovery. researchwithrutgers.comdigitellinc.com The bromine atom of this compound is an ideal anchor for such modifications. Emerging cross-coupling reactions, such as deaminative couplings or C-H activation/functionalization, could be employed to introduce novel functionalities that are not accessible through traditional methods. digitellinc.comresearchgate.net

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex molecules from a common starting material. rsc.org this compound is an excellent starting point for DOS, as the bromo, benzyloxy, and methoxy groups can be manipulated in a variety of ways to generate a wide range of molecular scaffolds. For example, the benzyloxy group can be deprotected to reveal a phenol (B47542), which can then be further functionalized. thieme-connect.comnih.govoregonstate.edulookchem.com The methoxy group could potentially be demethylated to provide another site for diversification. The bromine atom can be converted into a wide array of functional groups through cross-coupling, lithiation-substitution, or other transformations.

The following table highlights potential new transformations for the molecular diversification of this compound.

| Transformation | Reagent/Catalyst System | Potential Product Class |

|---|---|---|

| C-H Borylation | Iridium-catalyzed borylation | Arylboronic esters for further cross-coupling. |

| Decarboxylative Coupling | Silver or copper catalysts with carboxylic acids | Unsymmetrical biaryls. |

| Photoredox-mediated Radical Reactions | Visible light photocatalysts with radical precursors | Alkyl- or perfluoroalkyl-substituted arenes. |

| Ring-closing Metathesis | Grubbs' or Hoyveda-Grubbs' catalysts on di-alkenyl derivatives | Fused polycyclic aromatic systems. |

Q & A

Basic Research Questions

Q. What is an optimized synthetic route for 2-(Benzyloxy)-1-bromo-3-methoxybenzene, and how can purity be maximized?

- Methodology : The compound is synthesized via sequential protection, bromination, and deprotection steps. Starting with 4-methoxyphenol, the hydroxyl group is first acetylated (e.g., using acetic anhydride) to prevent undesired side reactions. Bromination at the ortho position is achieved with N-bromosuccinimide (NBS) in acetonitrile at 0–25°C. After hydrolysis of the acetyl group, the hydroxyl is reprotected with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography or preparative TLC (9:1 n-pentane:DCM) yields >98% purity .

- Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry (e.g., 2 equiv. of benzyl bromide) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyloxy protons at δ 4.9–5.1 ppm, methoxy at δ 3.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₄H₁₃BrO₂: calc. 308.00, obs. 308.01) .

- X-ray Crystallography : Single-crystal analysis provides bond lengths (e.g., C-Br = 1.89 Å) and dihedral angles, confirming steric and electronic effects of substituents .

Q. How do competing substituents (benzyloxy vs. methoxy) influence bromination regioselectivity?

- Methodology : The methoxy group directs bromination to the ortho position due to its electron-donating nature. Benzyloxy, a bulkier substituent, sterically hinders para substitution. Comparative studies with analogs (e.g., 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene) show that electron-withdrawing groups (e.g., nitro) reduce bromination efficiency at adjacent positions .

Advanced Research Questions

Q. What are the mechanistic insights into the bromination of 2-(Benzyloxy)-3-methoxybenzene derivatives?

- Methodology : Radical bromination (NBS in CH₃CN) proceeds via a bromine radical intermediate. DFT calculations or isotopic labeling (e.g., deuterated substrates) can track regioselectivity. For example, deuterium kinetic isotope effects (KIE) reveal whether hydrogen abstraction is rate-limiting. Competing pathways (e.g., electrophilic bromination) are negligible under radical conditions .

- Data Contradiction : Discrepancies in yields (e.g., 70% vs. 86% in similar substrates) may arise from trace impurities (e.g., moisture) or solvent polarity effects.

Q. How can crystallographic data inform the stability of this compound in solid-state applications?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions (e.g., C-H···O and π-π stacking). For the title compound, a dihedral angle of 85.3° between benzyloxy and methoxy groups minimizes steric clash, enhancing thermal stability (Tₘ = 120–125°C). Compare with analogs lacking methoxy groups (e.g., 1-bromo-3-(trifluoromethoxy)benzene), which exhibit lower melting points due to reduced packing efficiency .

Q. What are the applications of this compound in constructing polycyclic aromatic systems?

- Methodology : Use in Diels-Alder or Suzuki-Miyaura couplings to build fused rings. For example, Pd-catalyzed cross-coupling with boronic acids introduces aryl groups at the bromine site. In a case study, coupling with 2-bromophenylboronic acid yielded a phenanthrene derivative (86% yield), validated by HRMS and SCXRD .

- Challenge : Competing homocoupling can occur; optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and base (e.g., K₂CO₃) to suppress side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.